molecular formula C10H14ClN3O2 B8697123 tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate

tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate

Cat. No.: B8697123
M. Wt: 243.69 g/mol
InChI Key: XEIQPEOMOTVEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chloropyrimidine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity and subsequent downstream effects on metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloropyrimidine ring allows for versatile substitution reactions, while the carbamate group provides stability and potential for hydrolysis .

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

tert-butyl N-[(2-chloropyrimidin-4-yl)methyl]carbamate

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-6-7-4-5-12-8(11)14-7/h4-5H,6H2,1-3H3,(H,13,15)

InChI Key

XEIQPEOMOTVEEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloropyrimidine-4-carbonitrile (24 g), 40.8 g of t-butyl dicarbonate (Boc2O) in 1.2 L of methanol and 5 g of Raney nickel (Raney 2400) were charged in an autoclave. The autoclave was sealed and purged with hydrogen. The hydrogenation was run at 30 psi hydrogen gas. The reduction was carried out to completion and the reactor was vented and purged with nitrogen. The reaction mixture was filtered over diatomaceous earth and the filtrate was concentrated. The residue was purified by chromatography to yield the title compound (35 g, 84%) as white solid of melting point of 86-88° C.
Quantity
24 g
Type
reactant
Reaction Step One
Name
t-butyl dicarbonate
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.